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Compound of Interest

Compound Name:
1-(Cyclohexyloxy)-3-fluoro-2-

nitrobenzene

CAS No.: 1233951-56-8

Cat. No.: B3027084

Get Quote

CAS: 1233951-56-8 Formula:

Molecular Weight: 239.24 g/mol

Part 1: Executive Summary & Chemical Profile
1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is a highly specialized vicinal trisubstituted

aromatic intermediate. Its structural core—a benzene ring bearing a nitro group flanked by a

fluorine atom and a bulky cyclohexyloxy moiety—defines its utility in medicinal chemistry.

This compound serves as a critical "branch point" scaffold. The nitro group activates the ring for

nucleophilic aromatic substitution (

) at the fluorine position while simultaneously serving as a latent amine (via reduction) for
heterocycle construction (e.g., benzoxazoles, benzimidazoles). The cyclohexyloxy group acts
as a lipophilic anchor, commonly employed in drug design to occupy hydrophobic pockets in
kinase domains or GPCRs.
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Property Specification

IUPAC Name 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene

CAS Number 1233951-56-8

Appearance
Pale yellow to orange solid (low melting) or

viscous oil

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Key Functional Groups

Nitro (

), Aryl Fluoride (

), Ether (

)

Reactivity Class
Electron-deficient arene;

active

Part 2: Synthesis & Reaction Engineering[2]
The most robust synthetic route to CAS 1233951-56-8 utilizes 2,6-difluoronitrobenzene as the

starting material. This approach leverages the symmetry of the precursor to ensure that mono-

substitution yields the correct 1,2,3-substitution pattern without regiochemical ambiguity.

Mechanistic Pathway
The reaction proceeds via an

mechanism. The nitro group at position 2 exerts a strong electron-withdrawing effect (-M, -I),
activating the ortho-fluorines. The cyclohexoxide anion attacks one of the equivalent fluorine
positions, breaking the symmetry.

Diagram: Synthesis Workflow
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Critical Process Parameters

2,6-Difluoronitrobenzene
(Symmetric Precursor)

Meisenheimer Complex
(Transition State)

Nucleophilic Attack

Cyclohexanol + Base
(NaH or K2CO3)

1-(Cyclohexyloxy)-3-fluoro-
2-nitrobenzene

(Target)

-F⁻ elimination Bis-ether
(Over-reaction impurity)

Excess Reagent
High Temp

Temp: 0°C -> RT

Stoichiometry: 1.0 eq

Click to download full resolution via product page

Caption: Controlled

synthesis targeting mono-substitution to prevent bis-ether formation.

Detailed Experimental Protocol
Objective: Synthesis of 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene on a 10g scale.

Reagents:

2,6-Difluoronitrobenzene (1.0 equiv)

Cyclohexanol (1.05 equiv)

Potassium Carbonate (

), anhydrous (1.2 equiv)

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:
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Preparation: Charge a dry 3-neck round-bottom flask with 2,6-difluoronitrobenzene (10.0 g)

and anhydrous DMF (100 mL). Cool the solution to 0°C using an ice bath.

Reagent Addition: Add Cyclohexanol (1.05 equiv) to the stirred solution.

Base Activation: Add

portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature <
5°C to minimize impurity formation.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (2,6-

difluoro) should disappear. If the bis-substituted byproduct (1,3-dicyclohexyloxy-2-

nitrobenzene) appears, lower the temperature for future runs.

Work-up: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The

product typically precipitates as a yellow solid or oil.

Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with

water (2x) and brine (1x) to remove DMF.

Purification: Dry over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc
in Hexanes) to isolate the pure mono-ether.

Part 3: Reactivity & Downstream Applications
The value of CAS 1233951-56-8 lies in its orthogonal reactivity. The molecule possesses two

distinct "handles" that can be manipulated independently.

Selective Reduction (Aniline Synthesis)
The nitro group can be reduced to an amine without affecting the ether linkage or the fluorine

atom (under mild conditions).

Reagents:
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(careful monitoring to avoid de-fluorination),

, or

.

Product: 2-(Cyclohexyloxy)-6-fluoroaniline.

Utility: This aniline is a precursor for ureas, amides, or cyclization to benzazoles.

Secondary (Heterocycle Formation)
The remaining fluorine at position 3 is still activated by the ortho-nitro group (though less so

than in the difluoro precursor due to the electron-donating alkoxy group).

Reaction: Displacement with primary amines or thiols.

Utility: Synthesis of unsymmetrical 1,3-disubstituted-2-nitrobenzenes.

Diagram: Downstream Transformation Logic
1-(Cyclohexyloxy)-3-fluoro-

2-nitrobenzene

2-(Cyclohexyloxy)-6-fluoroaniline

Reduction
(Fe/NH4Cl or H2/Pd)

1-(Cyclohexyloxy)-3-(R-amino)-
2-nitrobenzene

SnAr (R-NH2)
High Temp

Kinase Inhibitor Scaffolds
(Ureas/Amides)

Coupling

Benzimidazole/Benzoxazine
Derivatives

Reductive Cyclization
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Caption: Divergent synthesis pathways utilizing the nitro and fluoro handles.

Part 4: Safety & Handling Protocols
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Hazard Classification:

Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).

Skin/Eye Irritation: Fluorinated nitro-aromatics are potent irritants.[1]

Thermal Stability: Nitro compounds possess high energy. Do not heat crude residues above

100°C without DSC (Differential Scanning Calorimetry) testing.

Handling Procedures:

Engineering Controls: All operations involving the heating of nitro-aromatics must be

performed behind a blast shield in a fume hood.

Waste Disposal: Aqueous waste from the reaction contains fluoride ions and DMF.

Segregate into "Halogenated Organic" waste streams.

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless

under controlled reaction conditions, as this can trigger runaway exothermic decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fishersci.com [fishersci.com]

2. 179816-26-3 Cas No. | 2-Fluoro-3-nitrophenol | Apollo [store.apolloscientific.co.uk]

To cite this document: BenchChem. [Technical Guide: 1-(Cyclohexyloxy)-3-fluoro-2-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027084/docs#technical-guide-1-cyclohexyloxy-3-
fluoro-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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